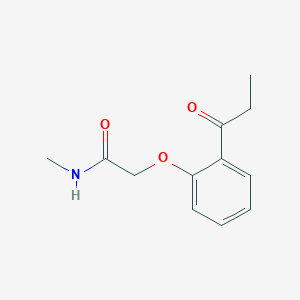![molecular formula C14H20O3 B3374020 1-[3-Methoxy-4-(3-methylbutoxy)phenyl]ethan-1-one CAS No. 1016880-51-5](/img/structure/B3374020.png)
1-[3-Methoxy-4-(3-methylbutoxy)phenyl]ethan-1-one
Overview
Description
1-[3-Methoxy-4-(3-methylbutoxy)phenyl]ethan-1-one, also known as MBPE, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MBPE belongs to the family of aryl ketones and has a molecular weight of 296.4 g/mol.
Scientific Research Applications
1-[3-Methoxy-4-(3-methylbutoxy)phenyl]ethan-1-one has shown potential in various scientific research applications, including its use as an anti-inflammatory, antioxidant, and anticancer agent. It has been found to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, which makes it a promising candidate for the treatment of inflammatory diseases and cancer.
Mechanism of Action
The mechanism of action of 1-[3-Methoxy-4-(3-methylbutoxy)phenyl]ethan-1-one is not fully understood, but it is believed to work by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and cell survival. 1-[3-Methoxy-4-(3-methylbutoxy)phenyl]ethan-1-one has also been shown to induce apoptosis in cancer cells, which suggests that it may have potential as an anticancer agent.
Biochemical and Physiological Effects
1-[3-Methoxy-4-(3-methylbutoxy)phenyl]ethan-1-one has been found to have several biochemical and physiological effects, including the inhibition of prostaglandin E2 (PGE2) production, a key mediator of inflammation, and the reduction of reactive oxygen species (ROS) levels, which can cause oxidative damage to cells. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells, which suggests that it may have potential as an anticancer agent.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[3-Methoxy-4-(3-methylbutoxy)phenyl]ethan-1-one in lab experiments is its low toxicity, which makes it a safe compound to work with. However, one limitation is its low solubility in water, which can affect its bioavailability and limit its effectiveness in certain applications.
Future Directions
There are several potential future directions for 1-[3-Methoxy-4-(3-methylbutoxy)phenyl]ethan-1-one research, including its use in the development of novel anti-inflammatory and anticancer therapies. Further studies are needed to fully understand its mechanism of action and to optimize its efficacy and safety for clinical use. Additionally, the development of new synthetic methods for 1-[3-Methoxy-4-(3-methylbutoxy)phenyl]ethan-1-one could lead to the production of more potent and effective analogs.
properties
IUPAC Name |
1-[3-methoxy-4-(3-methylbutoxy)phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-10(2)7-8-17-13-6-5-12(11(3)15)9-14(13)16-4/h5-6,9-10H,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTDWEVOYCSIQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1)C(=O)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-Methoxy-4-(3-methylbutoxy)phenyl]ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



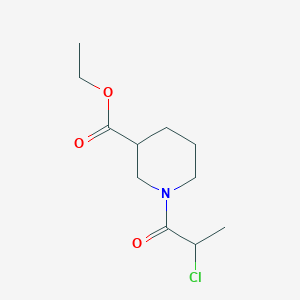

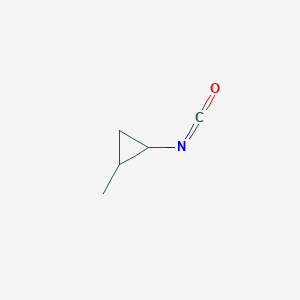


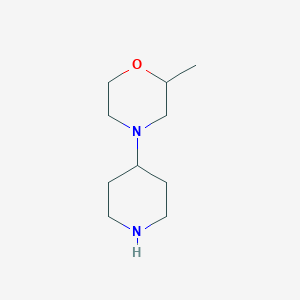
![4-Fluoro-3-[(2-methoxyethoxy)methyl]benzonitrile](/img/structure/B3373991.png)
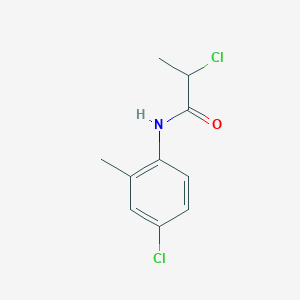

![3-[(4-Methylpentan-2-yl)oxy]propanoic acid](/img/structure/B3374007.png)
